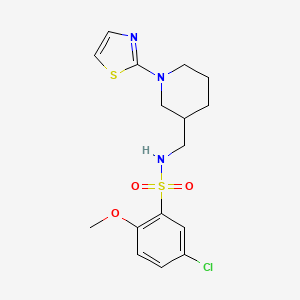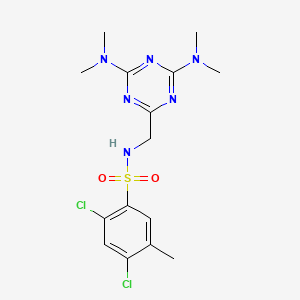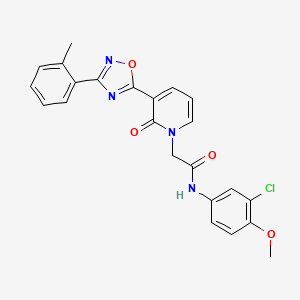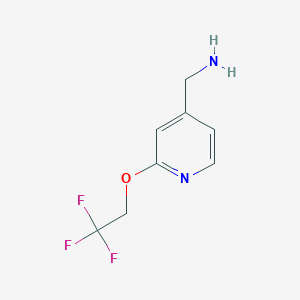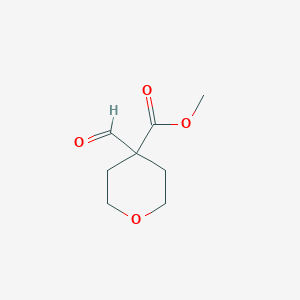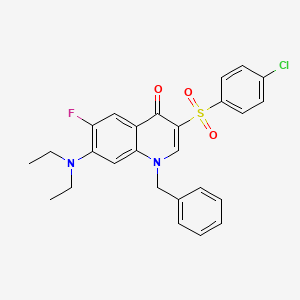
1-benzyl-3-(4-chlorobenzenesulfonyl)-7-(diethylamino)-6-fluoro-1,4-dihydroquinolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinolinone core, which is a bicyclic system containing a benzene ring fused to a pyridone ring. The benzyl, chlorophenylsulfonyl, diethylamino, and fluoro groups are all substituents on this core .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing sulfonyl and fluoro groups, as well as the electron-donating diethylamino group . These groups could potentially participate in various chemical reactions, depending on the conditions.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonyl and diethylamino groups could enhance its solubility in polar solvents .Applications De Recherche Scientifique
Synthesis and Structural Analysis
The synthesis of sulfonamide derivatives, including those with quinoline moieties, is a key area of interest due to their potential biological activities. Studies have demonstrated methodologies for creating these compounds, highlighting their structural diversity and potential for targeted biological activities (Ghorab et al., 2015; Chantrapromma et al., 2014). These studies not only focus on the synthesis but also delve into the crystal structure analysis, providing a foundation for understanding the molecular interactions and properties of such compounds.
Anticancer Activity
Compounds similar to the one have been evaluated for their anticancer properties. For instance, sulfonamide derivatives have been screened for their in vitro anticancer activity against various cancer cell lines, revealing some compounds with promising potency (Cumaoğlu et al., 2015). These findings suggest the potential for developing new anticancer agents from quinoline and sulfonamide-based structures.
Antibacterial and Antimicrobial Activities
The antimicrobial properties of quinoline and sulfonamide compounds have been extensively studied, showing significant activity against a range of bacterial and fungal species. Research demonstrates that specific derivatives can act as potent antibacterial and antifungal agents, indicating their potential for therapeutic use in combating infections (Desai et al., 2007; Kuramoto et al., 2003).
Novel Synthetic Pathways
The development of new synthetic methods for quinoline and sulfonamide derivatives also represents an important area of research. These studies not only expand the chemical toolbox available for creating diverse chemical entities but also facilitate the exploration of novel therapeutic agents with improved efficacy and safety profiles (Liu et al., 2016).
Propriétés
IUPAC Name |
1-benzyl-3-(4-chlorophenyl)sulfonyl-7-(diethylamino)-6-fluoroquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24ClFN2O3S/c1-3-29(4-2)24-15-23-21(14-22(24)28)26(31)25(17-30(23)16-18-8-6-5-7-9-18)34(32,33)20-12-10-19(27)11-13-20/h5-15,17H,3-4,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLSOBWRMFFRNPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=C2C(=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)Cl)CC4=CC=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[(3-Nitrophenyl)amino]cyclohex-2-en-1-one](/img/structure/B2653350.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide hydrochloride](/img/structure/B2653351.png)
![Methyl (5-((thiophen-2-ylmethyl)carbamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2653353.png)

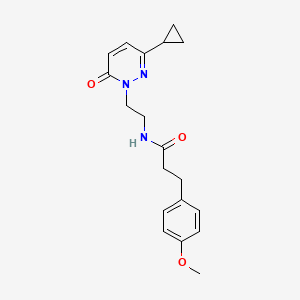
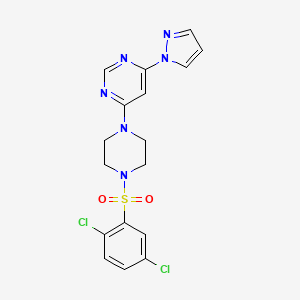
![4-benzoyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide](/img/structure/B2653357.png)
![2-((1H-indol-3-yl)thio)-1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone](/img/structure/B2653361.png)
![5-chloro-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2653362.png)
